Pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro-

Description

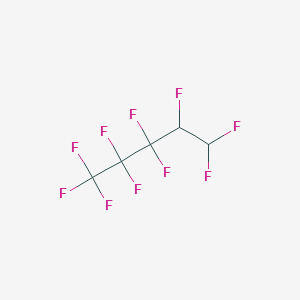

Pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- (CAS 138495-42-8), also known as 2,3-dihydroperfluoropentane, is a highly fluorinated alkane with the molecular formula C₅H₂F₁₀ and a molecular weight of 252.05 g/mol . This compound is characterized by extensive fluorine substitution, resulting in high thermal and chemical stability. It is used in specialized applications such as aerosols for air conditioning systems and refrigeration flush agents . Its structure features ten fluorine atoms distributed across the pentane backbone, with two residual hydrogen atoms at positions 3 and 4 .

Properties

CAS No. |

150999-42-1 |

|---|---|

Molecular Formula |

C5H2F10 |

Molecular Weight |

252.05 g/mol |

IUPAC Name |

1,1,1,2,2,3,3,4,5,5-decafluoropentane |

InChI |

InChI=1S/C5H2F10/c6-1(2(7)8)3(9,10)4(11,12)5(13,14)15/h1-2H |

InChI Key |

DOFPYUKLKZWQTD-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination Using Sulfur Tetrafluoride and Hydrogen Fluoride

Reaction Mechanism and Optimization

The sulfur tetrafluoride (SF₄) route enables direct fluorination of carbonyl-containing precursors. NASA-developed protocols demonstrate that combining SF₄ with anhydrous hydrogen fluoride (HF) as a co-solvent enhances reaction efficiency at elevated temperatures (150–200°C). This method converts diketones into perfluorinated chains through sequential fluorine substitution.

Key Parameters:

- Temperature: 170–200°C

- Molar Ratio: SF₄ : precursor = 3 : 1

- Solvent: Anhydrous HF (5–10 vol%)

- Yield: 72–85%

Table 1: SF₄ Fluorination of Selected Precursors

| Precursor | Product | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dibenzoylperfluoropropane | Decafluoropentane derivatives | 12 | 78 | 95 |

| Nitrophenyl esters | Nitrophenoxyperfluoroalkanes | 8 | 85 | 97 |

Reaction of Methyl Methanesulfonate with Perfluoroepoxides

Industrial-Scale Synthesis

A scalable method involves the nucleophilic ring-opening of perfluoro-2,3-epoxy-2-methylpentane using methyl methanesulfonate (MMS) in diethylene glycol dimethyl ether. Potassium fluoride (KF) and 18-crown-6 act as catalytic agents, facilitating methoxy group incorporation at the 3-position.

Procedure:

- Reagent Mixing: KF (1 mol) and 18-crown-6 (0.2 mol) dissolved in diethylene glycol dimethyl ether.

- Epoxide Addition: Perfluoro-2-methyl-2,3-epoxypentane (0.5 mol) introduced under nitrogen.

- MMS Addition: Dropwise addition at 50°C over 2 hours.

- Post-Reaction Processing: Distillation under reduced pressure (0.05 mmHg).

Table 2: Process Metrics

| Parameter | Value |

|---|---|

| Reaction Temperature | 50°C |

| MMS : Epoxide Ratio | 1.3 : 1 |

| Conversion Rate | 99.93% |

| Isolated Yield | 90.83% |

| Purity (GC) | 96.79% |

Photochlorination of Perfluoro-2-methyl-2-pentene

Continuous-Flow Methodology

Patent EP0037003B1 details a solvent-free photochlorination process using UV light (260–450 nm) to convert perfluoro-2-methyl-2-pentene into decafluoropentane derivatives. Excess chlorine gas ensures complete conversion while avoiding side-product formation.

Critical Factors:

- Light Source: High-intensity UV lamps (λ = 300 nm)

- Residence Time: 0.5–4.0 mol/L·h

- Temperature: 50–200°C (optimal: 120°C)

- Chlorine : Alkene Ratio: 1.05 : 1

Table 3: Photochlorination Performance

| Throughput (mol/L·h) | Chlorine Excess (%) | Decafluoropentane Yield (%) |

|---|---|---|

| 2.4 | 5 | 89 |

| 3.8 | 10 | 82 |

Alternative Synthetic Pathways

Mechanochemical Fluorination

Ball-milling techniques with zinc chloride and potassium ferrocyanide in polar solvents (e.g., dimethylformamide) achieve partial fluorination. While less efficient (yields: 45–60%), this method avoids high-temperature conditions.

Electrochemical Fluorination

Early attempts using trifluoroacetylated intermediates showed limited success (<10% yield). Recent advances in electrode materials (e.g., nickel foam anodes) may improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of fluorinated alcohols, while reduction may yield fluorinated hydrocarbons.

Scientific Research Applications

Unfortunately, the search results do not contain information about the applications of "Pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro-". However, the search results do contain information on the applications of similar compounds, such as "Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)-" and "1,1,1,2,3,4,4,5,5,5-Decafluoropentane".

Applications of Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)-

- Solvent It is used as a solvent in chemical reactions because it is stable and doesn't react easily. It is also an effective solvent in the synthesis of fluorinated compounds, which improves reaction efficiency and yield .

- Drug Delivery It is being studied for possible use in drug delivery systems because of its unique qualities. It can also improve the solubility and stability of active pharmaceutical ingredients in drug formulation processes .

- Heat Transfer It is used in the electronics industry as a cleaning agent and a heat transfer fluid.

- Refrigerant It is suitable for use in refrigeration systems due to its properties, providing low toxicity and high efficiency, making it ideal for environmentally friendly cooling solutions .

- Surface Coatings It is used to make advanced coatings that repel water and oil, making it useful in industries like textiles and automotive .

- Material Science It is used to develop new materials with specific thermal and chemical resistance, which helps with innovations in various engineering applications .

Applications of 1,1,1,2,3,4,4,5,5,5-Decafluoropentane

Mechanism of Action

The mechanism of action of pentane, 1,1,1,2,2,3,3,4,5,5-decafluoro- involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the application and the environment in which the compound is used. For example, in chemical reactions, it may act as a catalyst or reactant, while in biological systems, it may interact with enzymes or other biomolecules.

Comparison with Similar Compounds

Table 1: Key Properties of Fluorinated Pentanes

Key Observations :

Structural Influence on Boiling Points :

- The addition of functional groups (e.g., methoxy, trifluoromethyl) significantly increases boiling points. For example, C₇H₃F₁₃O (132182-92-4) boils at 100°C , whereas the base decafluoropentane (138495-42-8) has a lower boiling point of 55°C when used in microdroplet formulations .

- Increased fluorine content generally reduces boiling points due to weaker intermolecular forces, but bulky substituents counteract this trend by increasing molecular weight and steric effects.

Toxicity Profiles: The methoxy-trifluoromethyl derivative (132182-92-4) demonstrates liver toxicity in rats, with studies showing hepatomegaly and elevated liver weights after repeated exposure .

Comparison with Functionalized Fluorinated Alkanes

Table 2: Functionalized Fluorinated Compounds

Key Observations :

Sulfonated derivatives (e.g., 3872-25-1) exhibit ionic character, making them suitable for specialized surfactants .

Q & A

Q. How can researchers unambiguously identify and characterize 1,1,1,2,2,3,3,4,5,5-decafluoropentane?

Methodological Answer: Identification requires a combination of analytical techniques:

- Spectroscopic Analysis : Use NMR to confirm fluorine distribution and NMR to detect residual hydrogen atoms (C5H2F10 has two H atoms).

- Mass Spectrometry : Confirm molecular weight (252.0534 g/mol) via high-resolution MS, observing fragmentation patterns typical of perfluorinated alkanes.

- CAS Registry : Cross-reference CAS 138495-42-8 with databases like NIST Chemistry WebBook .

- 3D Structure Validation : Utilize computational tools (e.g., Gaussian) to compare experimental bond angles/distances with DFT-optimized structures .

Q. What experimental methods are used to determine the physical properties of decafluoropentane (e.g., boiling point, density)?

Methodological Answer :

- Boiling Point : Employ differential scanning calorimetry (DSC) under controlled pressure, noting decomposition risks due to fluorine content.

- Density : Measure via pycnometry using fluorinated solvents (e.g., FC-72) to avoid reactivity.

- Solubility : Conduct phase-separation studies in hydrocarbon/fluorocarbon biphasic systems .

- Reference Standards : Cross-check with NIST-subscribed data, which provides validated thermophysical datasets for perfluorocarbons .

Advanced Research Questions

Q. How can synthesis routes for decafluoropentane be optimized to minimize byproducts?

Methodological Answer :

- Dehydrofluorination : React 2,2,3,3,4,4,5,5,5-nonafluoropentane with fluorided alumina at elevated temperatures (e.g., 200–250°C) to selectively remove HF and form the double bond .

- Catalyst Screening : Test solid bases (e.g., KOH) vs. acidic catalysts for yield and selectivity. Monitor by NMR to track intermediates.

- Byproduct Mitigation : Use inline IR spectroscopy to detect trifluoromethyl side products (common in overfluorinated systems) .

Q. How do stereoisomers of decafluoropentane influence its reactivity and environmental persistence?

Methodological Answer :

- Isomer Identification : Use chiral chromatography or X-ray crystallography to resolve stereoisomers like (3R,4R)- and (3S,4S)-decafluoropentane .

- Reactivity Studies : Compare oxidation rates of isomers with ozone/OH radicals in environmental chambers.

- Persistence Analysis : Track isomer-specific bioaccumulation in PFAS toxicity assays (e.g., using Daphnia magna) .

Q. How can computational modeling resolve contradictions in reported thermodynamic data for decafluoropentane?

Methodological Answer :

- Data Reconciliation : Compare experimental enthalpy values (e.g., NIST ) with ab initio calculations (MP2/cc-pVTZ level) to identify outliers.

- Error Sources : Assess purity of samples (common issue in fluorocarbon synthesis) via GC-MS and adjust models for trace impurities.

- Collaborative Validation : Use multi-lab datasets (e.g., IUPAC projects) to establish consensus values for vapor pressure and heat capacity .

Q. What methodologies assess the environmental impact of decafluoropentane as a PFAS compound?

Methodological Answer :

- Degradation Pathways : Conduct accelerated UV/H2O2 treatment to simulate long-term environmental breakdown, quantifying perfluorinated carboxylic acids (PFCAs) via LC-MS .

- Toxicity Screening : Use zebrafish embryos to evaluate developmental toxicity, comparing EC50 values with regulatory thresholds.

- Global Transport Modeling : Input vapor pressure and solubility data into fugacity models (e.g., BETR-Global) to predict Arctic contamination potential .

Q. How do researchers design experiments to study decafluoropentane’s interactions with biomolecules?

Methodological Answer :

- Fluorine-Protein Docking : Use molecular dynamics simulations (e.g., GROMACS) to predict binding affinities with serum albumin.

- In Vitro Assays : Incubate decafluoropentane with cytochrome P450 enzymes, monitoring defluorination via fluoride ion-selective electrodes.

- Structural Analysis : Employ cryo-EM or X-ray crystallography to visualize fluorine-lipid interactions in membrane models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.